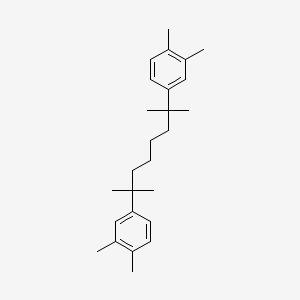
1,1'-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethylbenzene groups connected by a 2,7-dimethyloctane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) typically involves the coupling of 3,4-dimethylbenzene derivatives with a 2,7-dimethyloctane precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(isobenzofuran-1,3-dione): Similar in structure but contains isobenzofuran-1,3-dione groups instead of 3,4-dimethylbenzene.
2,7-Dimethyloctane: A simpler compound with only the 2,7-dimethyloctane chain.
Uniqueness
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is unique due to its combination of two 3,4-dimethylbenzene groups with a flexible 2,7-dimethyloctane linker. This structure imparts specific chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
63317-76-0 |
|---|---|
Formule moléculaire |
C26H38 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
4-[7-(3,4-dimethylphenyl)-2,7-dimethyloctan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C26H38/c1-19-11-13-23(17-21(19)3)25(5,6)15-9-10-16-26(7,8)24-14-12-20(2)22(4)18-24/h11-14,17-18H,9-10,15-16H2,1-8H3 |
Clé InChI |
IXXDFYZCIQMAJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)CCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



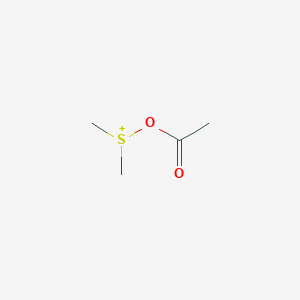
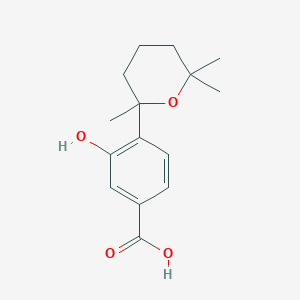

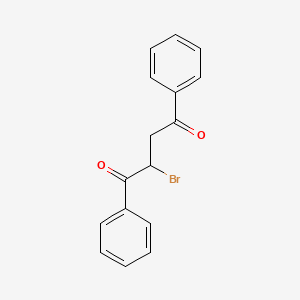
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
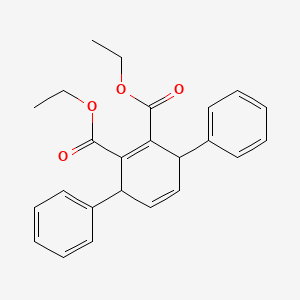

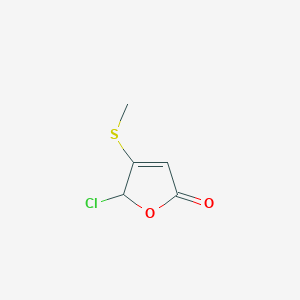



![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
